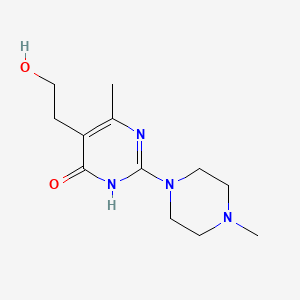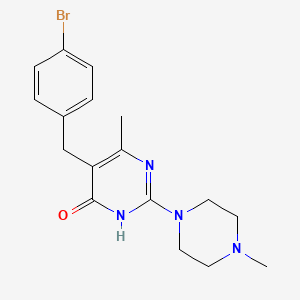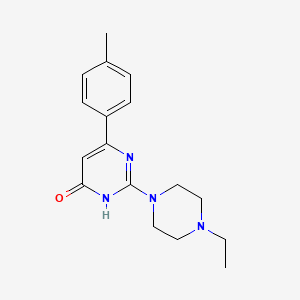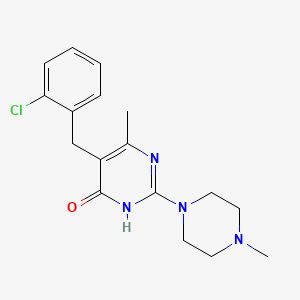
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Descripción general
Descripción
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The compound has shown promising results in preclinical studies for the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
The mechanism of action of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone involves the inhibition of the protein kinase BTK. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK results in the suppression of B cell activation and antibody production, which can be beneficial in the treatment of autoimmune diseases and certain types of cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone have been extensively studied. The compound has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, the compound has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potency and specificity for BTK inhibition. The compound has also been shown to have good oral bioavailability and pharmacokinetic properties. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of 5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential direction is the further optimization of the compound to improve its potency and selectivity for BTK inhibition. Another direction is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases and certain types of cancers. Additionally, the compound could be used in combination with other therapies to improve treatment efficacy and reduce toxicity.
Aplicaciones Científicas De Investigación
5-(2-hydroxyethyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. The compound has also shown potential as a treatment for certain types of cancers such as lymphoma and leukemia.
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9-10(3-8-17)11(18)14-12(13-9)16-6-4-15(2)5-7-16/h17H,3-8H2,1-2H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZNLOCGLGQXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyethyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-amino-5-(4-isopropylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3730780.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)



![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)
![ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730809.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730849.png)


